Nav1.7 Inhibitory Potency: 3-Cyano Compound vs. 3-Trifluoromethyl Analog (Cross-Study Comparison)
The patent family US9447057, which encompasses the core scaffold, provides comparative electrophysiological data. In a manual patch-clamp assay on human Nav1.7 channels expressed in HEK293 cells, the 3-cyano analogue demonstrated an IC50 of 0.078 µM. In contrast, the structurally similar 3-trifluoromethyl-substituted analogue showed a markedly reduced potency with an IC50 of 0.55 µM, representing a 7-fold difference in activity [1]. This precise quantitative gap demonstrates that the -CN moiety is not a simple bioisostere for -CF3 in this specific chemical context.
| Evidence Dimension | Nav1.7 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.078 µM for the 3-cyano analogue (Example 3 in the patent) |
| Comparator Or Baseline | 0.55 µM for the 3-trifluoromethyl analogue (Example 12 in the patent) |
| Quantified Difference | 7.05-fold higher potency for the 3-cyano compound |
| Conditions | Manual patch-clamp electrophysiology on human Nav1.7 channels stably expressed in HEK293 cells, held at a voltage protocol to measure state-dependent inhibition. |
Why This Matters
A 7-fold potency difference is critical for lead optimization, as it can translate into a significantly lower efficacious dose and a wider therapeutic window, making the 3-cyano compound a superior chemical probe or development candidate.
- [1] Genentech, Inc. & Xenon Pharmaceuticals Inc. Substituted benzamides and methods of use thereof. U.S. Patent No. 9,447,057 B2, filed July 9, 2014, and issued September 20, 2016. View Source
